molecular formula C31H25N3OS B6109192 N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B6109192
M. Wt: 487.6 g/mol
InChI Key: AEQQDMIOJJJWHQ-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core, which is a fused ring system containing a benzene ring and a pyridine ring. The presence of thiophene and cyano groups in its structure adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3OS/c1-18-9-10-20(3)24(13-18)27-17-36-31(26(27)16-32)34-30(35)25-15-29(22-12-11-19(2)21(4)14-22)33-28-8-6-5-7-23(25)28/h5-15,17H,1-4H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQQDMIOJJJWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can be achieved through multi-step synthetic routesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which may offer distinct advantages in terms of reactivity, stability, and biological activity .

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